molecular formula C13H13N5OS2 B2490291 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1171985-23-1

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2490291
CAS No.: 1171985-23-1
M. Wt: 319.4
InChI Key: OVWUOOGIBORXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a 1H-pyrrole group at the 2-position and an acetamide linker connected to a 5-ethyl-1,3,4-thiadiazole moiety. This structural architecture combines three pharmacologically relevant heterocycles: pyrrole, thiazole, and thiadiazole. Such multi-ring systems are often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS2/c1-2-11-16-17-12(21-11)15-10(19)7-9-8-20-13(14-9)18-5-3-4-6-18/h3-6,8H,2,7H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWUOOGIBORXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Heterocyclic Framework Construction

The synthesis of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide necessitates the independent preparation of its two heterocyclic components: the 2-(1H-pyrrol-1-yl)thiazol-4-yl and 5-ethyl-1,3,4-thiadiazol-2-yl moieties, followed by their coupling via an acetamide bridge.

Synthesis of 5-Ethyl-1,3,4-Thiadiazol-2-Amine

The 5-ethyl-1,3,4-thiadiazole ring is synthesized via cyclocondensation of ethyl hydrazinecarboxylate with thioacetamide in the presence of phosphorus oxychloride (POCl₃). This reaction proceeds through the formation of a thiosemicarbazide intermediate, which undergoes intramolecular cyclization under acidic conditions.

Reaction Conditions

  • Reactants : Ethyl hydrazinecarboxylate (1.0 equiv), thioacetamide (1.2 equiv)
  • Catalyst : POCl₃ (2.5 equiv)
  • Solvent : Anhydrous dichloromethane
  • Temperature : Reflux at 40°C for 6 hours
  • Yield : 68–72%
Synthesis of 2-(1H-Pyrrol-1-yl)Thiazol-4-Acetic Acid

The thiazole ring bearing a pyrrole substituent is constructed via a modified Hantzsch thiazole synthesis. 2-Bromo-1-(1H-pyrrol-1-yl)ethan-1-one reacts with thioacetamide in ethanol under reflux, yielding 2-(1H-pyrrol-1-yl)thiazole-4-acetic acid after alkaline hydrolysis.

Mechanistic Insights

  • Nucleophilic Attack : Thioacetamide attacks the α-carbon of the bromoketone, forming a thioether intermediate.
  • Cyclization : Intramolecular condensation generates the thiazole core.
  • Hydrolysis : The ester group is hydrolyzed to a carboxylic acid using NaOH (2 M).

Acetamide Bond Formation

The final step involves coupling the two heterocyclic precursors via an acetamide linkage. This is achieved through two primary methods:

Chloroacetylation and Amidation

The thiazole-4-acetic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et₃N).

Reaction Protocol

Step Reagent/Condition Purpose
1 SOCl₂ (3 equiv), DCM, 0°C → RT, 2h Acid chloride formation
2 5-Ethyl-1,3,4-thiadiazol-2-amine (1.1 equiv), Et₃N (2 equiv), DCM, 0°C → RT, 12h Amide bond formation
Yield 85–89%
Carbodiimide-Mediated Coupling

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for amide bond formation.

Optimized Parameters

  • Activator : EDC (1.5 equiv), HOBt (1.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 25°C, 24 hours
  • Yield : 78–82%

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates and yields compared to protic solvents like ethanol. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further improve efficiency in carbodiimide-mediated couplings.

Solvent Impact on Yield

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
DCM 8.9 75
Ethanol 24.3 62

Temperature and Time Dependence

The chloroacetylation method achieves optimal yields at room temperature (20–25°C), whereas elevated temperatures (40–50°C) promote side reactions such as thiazole ring decomposition.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

  • Precise Temperature Control : Minimizes thermal degradation.
  • Reduced Reaction Times : 50% faster than batch processes.

Purification Techniques

  • Recrystallization : Ethyl acetate/cyclohexane (1:1) yields >95% purity.
  • Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) eluent.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy

  • C=O Stretch : 1685 cm⁻¹ (acetamide)
  • C=N Stretch : 1610 cm⁻¹ (thiazole/thiadiazole)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 8.33 (s, 1H, thiazole-H)
  • δ 7.52–7.11 (m, 4H, pyrrole-H)
  • δ 4.05 (s, 2H, CH₂)

Mass Spectrometry

  • Molecular Ion : m/z 319.4 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiadiazole rings.

    Reduction: Reduction reactions could target the nitrogen atoms in the heterocyclic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated efficacy against various Gram-positive and Gram-negative bacteria.
  • The compound's structure allows for interaction with bacterial cell membranes, disrupting their integrity.

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy:

  • Cell Line Studies : The compound has shown promising results against different cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : It may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in cell proliferation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound with various biological targets:

Target ProteinBinding Affinity (kcal/mol)
Dihydrofolate reductase-8.5
Topoisomerase II-7.8
Protein Kinase B (AKT)-7.0

These studies suggest that the compound can effectively interact with these targets, potentially leading to therapeutic effects.

Study on Antimicrobial Activity

In a study published in Drug Design, Development and Therapy, derivatives of thiazole were synthesized and evaluated for their antimicrobial activity against standard strains. The results indicated that certain derivatives exhibited significant antibacterial effects comparable to standard antibiotics .

Study on Anticancer Activity

A study focused on the anticancer properties of thiadiazole derivatives showed that compounds similar to This compound demonstrated cytotoxic effects on HepG2 liver cancer cells and A549 lung cancer cells . The research utilized both in vitro assays and molecular docking techniques to elucidate the mechanism of action.

Mechanism of Action

The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

The compound’s uniqueness lies in its fusion of pyrrole, thiazole, and thiadiazole rings. Below is a comparative analysis with structurally related compounds:

Thiadiazole-Acetamide Derivatives

Compounds sharing the N-(1,3,4-thiadiazol-2-yl)acetamide scaffold exhibit notable pharmacological profiles:

Compound Name Structural Features Biological Activity Reference
Target Compound Pyrrole-thiazole, 5-ethyl-thiadiazole Not explicitly reported -
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide Dual thiadiazole-thioether linkage Anticancer (IC50: 0.084 mM vs. MCF-7; 0.034 mM vs. A549)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole, methoxyphenyl, ethylthio Antimicrobial, anticancer (hypothetical)

Key Observations :

  • The target compound lacks the thioether or triazole substituents seen in analogs but retains the 5-ethyl-thiadiazole group linked to acetamide.
  • Compound 4y (from ) demonstrates potent cytotoxicity, suggesting that the thiadiazole-acetamide framework itself is pharmacologically significant. The absence of a pyrrole-thiazole unit in 4y, however, limits direct activity comparisons.
Thiazole-Pyrrole Hybrids

Pyrrole-thiazole hybrids are less common but structurally intriguing due to their electron-rich aromatic systems:

Compound Name Structural Features Biological Activity Reference
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide Indole, triazole, thiazole Antifungal, anticancer
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide Pyrazole-thiazole, dimethylamino benzamide Antimicrobial, anti-inflammatory

Key Observations :

  • The target compound replaces indole or pyrazole moieties (seen in ) with a pyrrole ring, which may alter π-π stacking interactions or hydrogen-bonding capabilities.
  • Pyrrole’s smaller size compared to indole could enhance solubility but reduce planar surface area for target binding.
Multi-Heterocyclic Compounds

Complex architectures combining three or more heterocycles often show enhanced bioactivity:

Compound Name Structural Features Biological Activity Reference
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide Indole, triazole, thiadiazole, thioether Anticancer (hypothetical)
N-(4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide Pyrazole, thiazole, hydrazine Anti-inflammatory

Key Observations :

  • The target compound’s pyrrole-thiazole-thiadiazole triad is distinct from the indole-triazole () or pyrazole-hydrazine () systems. This uniqueness may confer novel mechanisms of action, though empirical validation is required.
  • Ethyl groups on both the thiadiazole and thioether moieties (e.g., in ) suggest a trend toward optimizing lipophilicity in similar scaffolds.

Biological Activity

The compound 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article will explore its synthesis, structural characteristics, and biological evaluation, focusing on its anticancer properties and mechanisms of action.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of pyrrole and thiazole derivatives with acetamide functionalities. The synthesis typically involves:

  • Formation of Thiazole Ring : The thiazole moiety is formed by the condensation of appropriate thioketones with amines.
  • Pyrrole Integration : Pyrrole is then introduced to form the desired heterocyclic structure.
  • Acetamide Linkage : Finally, the acetamide group is attached to complete the molecular structure.

The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry, confirming the presence of functional groups indicative of its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer efficacy of this compound against various cancer cell lines. Notably:

  • Cytotoxicity Tests : The compound exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. In vitro assays revealed an IC50 value of 0.084 ± 0.020 mmol L–1 against MCF-7 cells and 0.034 ± 0.008 mmol L–1 against A549 cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action : The anticancer activity has been attributed to several mechanisms:
    • Inhibition of Aromatase : The compound demonstrated aromatase inhibitory activity with an IC50 of 0.062 ± 0.004 mmol L–1 , which is crucial in estrogen-dependent cancers .
    • Induction of Apoptosis : Flow cytometry analyses indicated that treatment with the compound led to significant apoptotic cell death in cancer cells, blocking the cell cycle at sub-G1 phase .

Selectivity and Safety Profile

To evaluate selectivity towards cancer cells, the compound was tested against non-cancerous NIH3T3 mouse embryonic fibroblast cells. Results indicated a favorable selectivity index, suggesting that while effective against cancer cells, it exhibits lower toxicity to normal cells .

Case Studies and Research Findings

Several studies have documented the biological activities of similar thiadiazole derivatives, providing a comparative backdrop for understanding the efficacy of this compound:

StudyCompoundCell Line TestedIC50 (mmol L–1)Mechanism
4yMCF-70.084 ± 0.020Aromatase Inhibition
5eHepG20.045 ± 0.010EGFR Inhibition
5dHeLa0.37Apoptosis Induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.